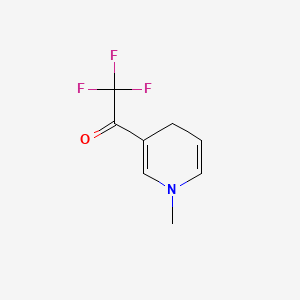
Meosuc-glu-val-lys-met-pna
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Meosuc-glu-val-lys-met-pna involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methoxy-succinyl (Meosuc) group is introduced to the N-terminus of the peptide chain to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve the desired quality standards .
化学反应分析
Types of Reactions
Meosuc-glu-val-lys-met-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the lysine and methionine residues is cleaved, releasing the chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically .
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH and ionic strength of the reaction environment.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified using UV-Vis spectrophotometry at 405 nm .
科学研究应用
Meosuc-glu-val-lys-met-pna is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate for measuring the activity of various proteases, aiding in the study of enzyme kinetics and inhibitor screening.
Drug Development: The compound is utilized in high-throughput screening assays to identify potential protease inhibitors, which are crucial in the development of therapeutic agents for diseases such as cancer and viral infections.
Biological Research: It helps in understanding the role of proteases in physiological and pathological processes, including apoptosis, inflammation, and tissue remodeling
作用机制
The mechanism of action of Meosuc-glu-val-lys-met-pna involves its interaction with proteases. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is highly specific and allows for the precise measurement of protease activity. The chromogenic pNA group serves as a reporter molecule, providing a visual and quantitative readout of the enzymatic reaction .
相似化合物的比较
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used for chymotrypsin-like proteases.
Boc-val-pro-arg-pna: A substrate for trypsin-like proteases.
Z-gly-gly-arg-pna: Used for measuring the activity of thrombin and other serine proteases .
Uniqueness
Meosuc-glu-val-lys-met-pna is unique due to its specific peptide sequence and the presence of the methoxy-succinyl group, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays, providing reliable and reproducible results .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECJYHAAXDMGP-TVQWTUMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N7O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)




![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)

![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
